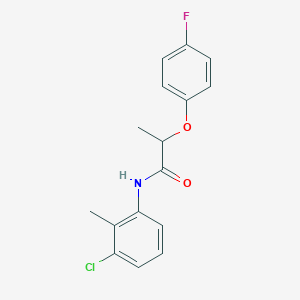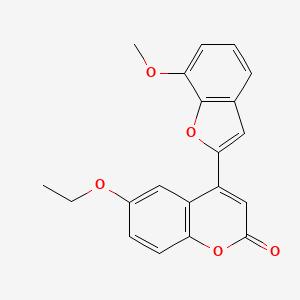
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one, also known as EBF, is a synthetic compound that belongs to the family of coumarin derivatives. EBF has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one also interacts with serotonin and dopamine receptors, which are involved in mood regulation and cognitive function.
Biochemical and physiological effects:
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one in lab experiments is its high potency and selectivity towards its molecular targets. However, one of the limitations of using 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one, including the development of more efficient synthesis methods, the identification of novel molecular targets, and the evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to understand the pharmacokinetics and toxicity of 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one in vivo.
Méthodes De Synthèse
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one can be synthesized using several methods, including the Knoevenagel condensation reaction, which involves the reaction of ethyl acetoacetate and 7-methoxy-2-benzofuran-1-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride to obtain 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one.
Applications De Recherche Scientifique
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-3-23-13-7-8-16-14(10-13)15(11-19(21)24-16)18-9-12-5-4-6-17(22-2)20(12)25-18/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVFSFQKHVFNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

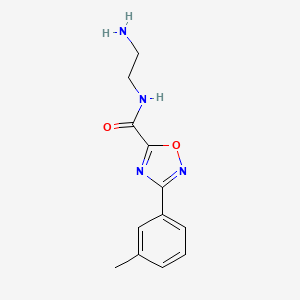
![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950053.png)
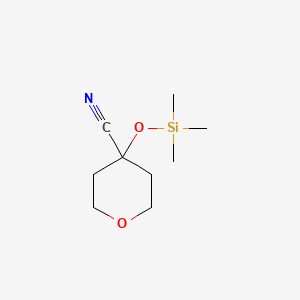
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)
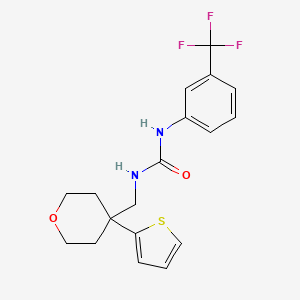
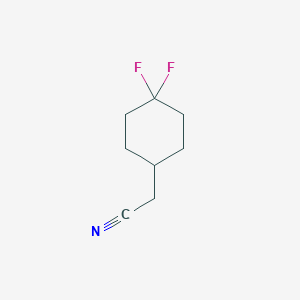
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)
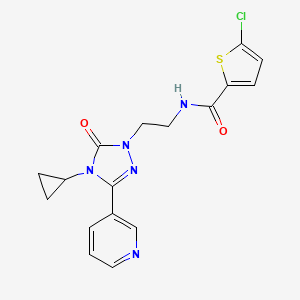

![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)
![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)
